molecular formula C18H17N5O2 B12162471 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12162471
M. Wt: 335.4 g/mol
InChI Key: RUNVLRBGGJRXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes, which is a widely used approach for synthesizing benzimidazolones . This process typically requires reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene, and may involve high temperatures and long reaction times . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-9(2)14-8-11(15-10(3)23-25-17(15)19-14)16(24)22-18-20-12-6-4-5-7-13(12)21-18/h4-9H,1-3H3,(H2,20,21,22,24)

InChI Key

RUNVLRBGGJRXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.